4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by the presence of iodine, trifluoropropyl, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoropropyl Group: The trifluoropropyl group is introduced via nucleophilic substitution reactions, often using trifluoropropyl halides.
Iodination: The iodination of the pyrazole ring is achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent.
Carboxylation: The carboxyl group is introduced through carboxylation reactions, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production on a large scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodine and pyrazole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols.
Major Products:
Oxidation Products: Iodinated pyrazole derivatives with higher oxidation states.
Reduction Products: Alcohols or aldehydes derived from the carboxyl group.
Substitution Products: Pyrazole derivatives with various functional groups replacing the iodine atom.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology:
Biological Probes: Utilized in the development of probes for studying biological processes due to its unique chemical properties.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry:
Agrochemicals: Used in the development of new agrochemical products, including herbicides and pesticides.
Materials Science: Incorporated into materials with specialized properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropyl group enhances its lipophilicity, facilitating its passage through biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The carboxyl group may engage in hydrogen bonding, further stabilizing interactions with biological molecules.
Comparison with Similar Compounds
4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic Acid: Differing in the position of the carboxyl group, this compound exhibits similar chemical properties but may have distinct biological activities.
4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic Acid: The bromine analog, which may have different reactivity and biological effects due to the presence of bromine instead of iodine.
4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic Acid: Featuring a shorter trifluoroalkyl chain, this compound may differ in its lipophilicity and membrane permeability.
Uniqueness: The presence of the trifluoropropyl group and the iodine atom in 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research and industrial applications highlight its significance.
Properties
IUPAC Name |
4-iodo-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3IN2O2/c8-7(9,10)1-2-13-5(6(14)15)4(11)3-12-13/h3H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBQNRHTOBYFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1I)C(=O)O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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